![molecular formula C10H9NO5S B2564879 (2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid CAS No. 590376-34-4](/img/structure/B2564879.png)
(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
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Description
(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid, also known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTAA is a synthetic compound that has been synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been studied extensively.
Scientific Research Applications
Chemistry and Synthesis
- The compound and its derivatives are central to synthetic chemistry, particularly in the synthesis of furan and thiophene derivatives through cyclization reactions. For example, (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids undergo cyclization to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates under specific conditions (Shipilovskikh, Rubtsov, & Zalesov, 2009).
- These compounds also serve as intermediates in the synthesis of novel organic structures with potential applications in materials science and pharmacology. For instance, novel complexes with transition metal ions have been synthesized, displaying unique thermal and magnetic properties (Ferenc et al., 2017).
Pharmacological Applications
- Some derivatives exhibit significant biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. For example, substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids showed analgesic activity at levels comparable to or higher than reference compounds (Shipilovskikh et al., 2013).
- N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides were synthesized and demonstrated antinociceptive activity, indicating potential for development into novel pain management drugs (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Materials Science
- These compounds have been utilized in the synthesis of highly stable luminescent molecular crystals, indicating their utility in developing materials with specific optical properties for use in technology and research applications. Such materials have been shown to exhibit stable photoluminescence, suggesting applications in optoelectronics and photonics (Zhestkij et al., 2021).
properties
IUPAC Name |
(Z)-4-[(3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMQRTWOSRRPT-IHWYPQMZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-4-{[3-(methoxycarbonyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid |
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